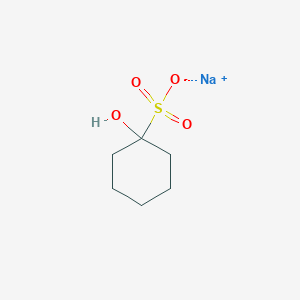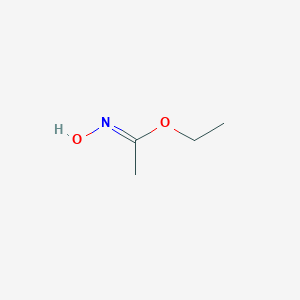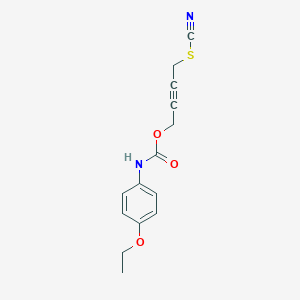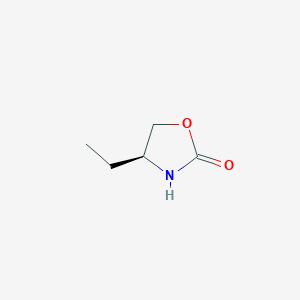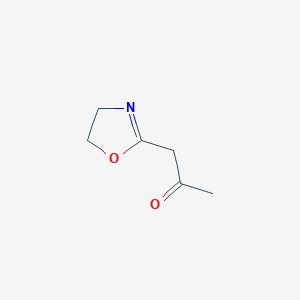
1,4-双(2-氰基苯乙烯基)苯
描述
1,4-Bis(2-cyanostyryl)benzene is a yellow crystalline solid characterized by its two cyanostyryl groups attached to a central benzene ring. The compound, with the chemical formula C24H16N2 and CAS registry number 13001-39-3, is known for its applications in organic electronics and materials science . It exhibits strong fluorescence properties, making it useful in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
科学研究应用
1,4-Bis(2-cyanostyryl)benzene has a wide range of applications in scientific research, including:
作用机制
Target of Action
1,4-Bis(2-cyanostyryl)benzene is primarily used as a fluorescent, optical brightening agent . It is designed to interact with various materials, including polyethylene (PE), polypropylene (PP), and polyvinyl chloride (PVC), enhancing their whiteness and brightness .
Mode of Action
The compound works by absorbing invisible ultraviolet light and re-emitting it as visible light in the blue range of the spectrum . This re-emission enhances the whiteness and brightness of the materials it is applied to .
Result of Action
The primary result of 1,4-Bis(2-cyanostyryl)benzene’s action is the enhancement of whiteness and brightness in materials such as PE, PP, and PVC . This is achieved through the absorption of ultraviolet light and its re-emission as visible blue light .
Action Environment
The efficacy and stability of 1,4-Bis(2-cyanostyryl)benzene can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents should be avoided as they can potentially react with the compound . Furthermore, the compound is light-sensitive, suggesting that its storage and use should be managed carefully to prevent degradation .
准备方法
1,4-Bis(2-cyanostyryl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of terephthalaldehyde with (4-cyanobenzyl)phosphonic acid diethyl ester in the presence of sodium methoxide in methanol and N,N-dimethylformamide (DMF) as solvents . The reaction is carried out at 35°C for 3 hours, followed by cooling and centrifugation to obtain the crude product, which is then refined to achieve a high yield and purity .
Industrial production methods typically involve similar reaction conditions but on a larger scale, with careful control of temperature, solvent recovery, and purification steps to ensure consistent product quality .
化学反应分析
1,4-Bis(2-cyanostyryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The cyanostyryl groups can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
1,4-Bis(2-cyanostyryl)benzene can be compared with other similar compounds, such as:
4,4’-Bis(2-cyanostyryl)biphenyl: This compound also exhibits strong fluorescence properties and is used in similar applications.
2,2’-[1,4-Phenylenedi(E)-2,1-ethenediyl]dibenzonitrile: Another compound with similar structural features and applications in optoelectronics.
The uniqueness of 1,4-Bis(2-cyanostyryl)benzene lies in its specific molecular structure, which provides enhanced fluorescence properties and makes it particularly suitable for applications in organic electronics and materials science .
属性
IUPAC Name |
2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-7-3-1-5-21(23)15-13-19-9-11-20(12-10-19)14-16-22-6-2-4-8-24(22)18-26/h1-16H/b15-13+,16-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABXJPJIHMBBP-WXUKJITCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=CC=C3C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-38-2, 13001-39-3, 94031-05-7, 60317-09-1 | |
| Record name | Benzonitrile, 2-(2-(4-(2-(4-cyanophenyl)ethenyl)phenyl)ethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Phenylenedivinylene)bisbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094031057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (p-phenylenedivinylene)bisbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis(2-cyanostyryl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM82M8GCZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 1,4-Bis(2-cyanostyryl)benzene?
A1: 1,4-Bis(2-cyanostyryl)benzene, often abbreviated as ER-1, is primarily utilized as a fluorescent whitening agent (FWA) in the textile industry. [, ] FWAs enhance the perceived brightness and whiteness of fabrics by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This process masks any yellowing in the fabric, making it appear whiter.
Q2: Are there standardized methods for determining the concentration of 1,4-Bis(2-cyanostyryl)benzene in products?
A2: Yes, researchers have developed analytical methods for quantifying 1,4-Bis(2-cyanostyryl)benzene. One such method utilizes High-Performance Liquid Chromatography (HPLC) with an external standard method. [] This method employs a Kromasil C18 column and a methanol-water mobile phase for separation. The compound is detected using a UV detector set at a wavelength of 365 nm. This method has been validated for its accuracy and precision, making it suitable for quality control purposes.
Q3: Are there alternative analytical techniques for detecting 1,4-Bis(2-cyanostyryl)benzene in complex mixtures alongside other fluorescent whitening agents?
A3: Yes, ultra-performance convergence chromatography (UPC2) coupled with a photodiode array (PDA) detector has been successfully used to analyze 1,4-Bis(2-cyanostyryl)benzene in the presence of other FWAs. [] This method utilizes a supercritical fluid chromatography approach, offering rapid separation and analysis of complex samples. The PDA detector allows for the simultaneous detection of multiple compounds with distinct spectral characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


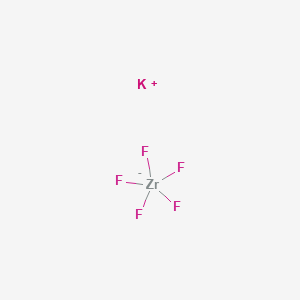
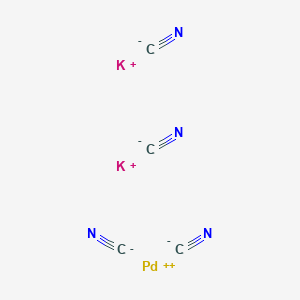
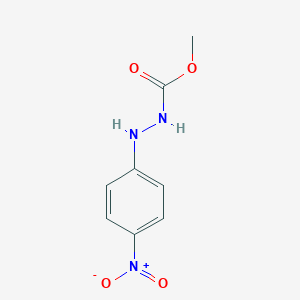
![2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole](/img/structure/B81205.png)

![4-[Bis[4-(diethylamino)phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B81207.png)
